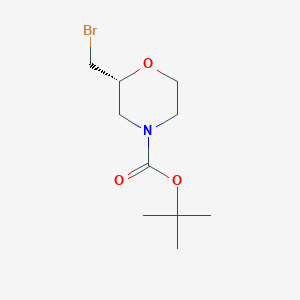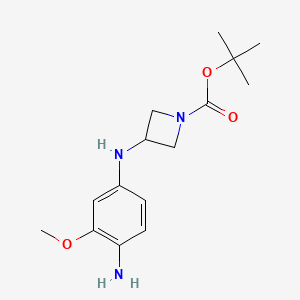![molecular formula C8H9N3O B1404333 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one CAS No. 935466-94-7](/img/structure/B1404333.png)
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one
Vue d'ensemble
Description
“4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one” is a compound that has derivatives which act as reversible inhibitors of various copper amine oxidases (CAOs) . The IUPAC name for this compound is 4-(aminomethyl)pyridin-2(1H)-one .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular structure of “4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one” consists of a pyridine ring with an aminomethyl group attached . The molecular formula for this compound is C6H8N2 .
Chemical Reactions Analysis
Pyridine derivatives are important structural motifs found in numerous bioactive molecules . They have been used in various chemical reactions, including the introduction of various bio-relevant functional groups to pyridine .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Novel Synthesis Approaches : Researchers have developed new methods for synthesizing derivatives of pyrrolo[2,3-b]pyridine, such as the 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, which are achieved through efficient and mild reaction conditions (Vilches-Herrera et al., 2013).
- Ligand Synthesis : Pyridine-based ligands with aminomethyl groups have been synthesized for potential applications in metal ion coordination, introducing synthetic handles via ether or ester bonds (Vermonden et al., 2003).
- Regioselective Synthesis : There's a study on the regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines under ultrasound irradiation, demonstrating an efficient and rapid method for creating these compounds (Nikpassand et al., 2010).
Biological and Medicinal Applications
- Neurotropic Activity : A compound structurally related to pyrrolo[2,3-b]pyridin-2-one was studied for its neurotropic activity, indicating potential applications in neuroscience and pharmacology (Zaliznaya et al., 2020).
- Chemical Reactions for Biological Scaffolds : Researchers have also focused on the chemical reactions and syntheses of pyrrolo[2,3-b]pyridine scaffolds that could be biologically active, hinting at their potential medicinal applications (Sroor, 2019).
Material and Chemical Studies
- Scavenging Reactive Aldehydes : A study explored how 2-aminomethylphenols react with 4-oxo-2-nonenal, a product of lipid oxidation, forming pyrrolo[2,1-b][1,3]oxazines. This research could have implications for therapeutic scavenging of reactive aldehydes in degenerative diseases and cancer (Amarnath & Amarnath, 2015).
Safety And Hazards
Orientations Futures
Pyridine scaffolds have been consistently incorporated in a diverse range of drug candidates approved by the FDA . In the next few years, a larger share of novel pyridine-based drug candidates is expected . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
Propriétés
IUPAC Name |
4-(aminomethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-4-5-1-2-10-8-6(5)3-7(12)11-8/h1-2H,3-4,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVWAAKQNLDFFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1404251.png)












